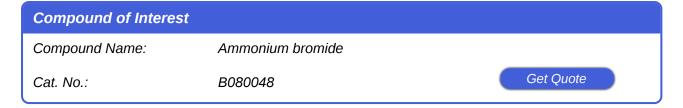


An In-depth Technical Guide to the Phase Transitions of Ammonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium bromide (NH₄Br), an inorganic salt, exhibits a fascinating series of solid-state phase transitions as a function of temperature and pressure. These transformations involve changes in crystal structure and the orientational ordering of the ammonium (NH₄+) cation. A thorough understanding of these phase transitions is crucial for applications where the material's physical properties are critical, including in pharmaceutical formulations, materials science, and chemical engineering. This technical guide provides a comprehensive overview of the phase transitions of **ammonium bromide**, detailing the thermodynamics, structural characteristics, and experimental methodologies used for their investigation.

Phases and Crystal Structures of Ammonium Bromide

Ammonium bromide can exist in several distinct crystalline phases, each with a unique crystal structure. The nomenclature for these phases can vary in the literature, with both Roman numerals (I, II, III, etc.) and Greek letters (α , β , γ , δ) being used. This guide will primarily use the more common Roman numeral designation, with references to the Greek lettering where appropriate.



Phase	Alternative Name	Crystal System	Space Group	Key Structural Features
I	α	Cubic	Fm-3m	NaCl-type structure; NH ₄ + ions are orientationally disordered.
II	β	Cubic	Pm-3m	CsCl-type structure; NH4+ ions are orientationally disordered between two equivalent positions.
III	У	Tetragonal	P4/nmm	Antiferro-ordered structure; NH ₄ + ions have an antiparallel arrangement.
IV	δ	Cubic	P-43m	CsCl-type structure; NH4+ ions are "ferro- ordered" with a parallel arrangement.
V	-	Tetragonal	P4/nmm	A higher- pressure phase.
VI	-	Monoclinic	P21/m	A high-pressure phase observed above ~57.8 GPa.



Thermodynamic Data for Phase Transitions

The phase transitions of **ammonium bromide** are accompanied by distinct thermodynamic changes. The following table summarizes key thermodynamic data for the transitions observed at atmospheric pressure.

Transition	Transition Temperature (K)	Enthalpy of Transition (ΔH) (kJ/mol)	Entropy of Transition (ΔS) (J/mol·K)
IV → III	~108 K	Data not readily available	Data not readily available
III → II	234.5 K	3.3 ± 0.1[1]	~14.07
→	411 K	3.3 ± 0.1[1]	~8.03

Note: The entropy of transition (ΔS) is calculated using the formula $\Delta S = \Delta H / T$, where T is the transition temperature in Kelvin.

Pressure-Temperature (P-T) Phase Diagram

The phase behavior of **ammonium bromide** is also strongly dependent on pressure. The P-T phase diagram reveals the stability regions of the different solid phases and the locations of triple points where three phases coexist in equilibrium.

Feature	Pressure	Temperature
γ-β-δ Triple Point	1730 ± 20 bar (0.173 GPa)	203.35 ± 0.15 K
$\delta \rightarrow \beta$ Tricritical Point	2250 ± 35 bar (0.225 GPa)	207.9 ± 0.3 K

Visualizing the Phase Transitions

The sequence of phase transitions can be visualized to better understand the relationships between the different solid-state forms of **ammonium bromide**.



Temperature-Dependent Phase Transitions at Atmospheric Pressure

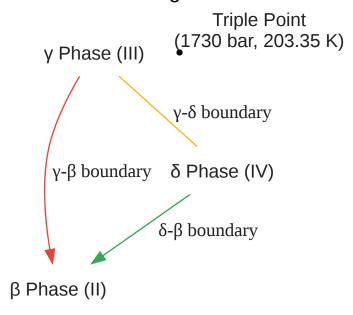


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Temperature-induced phase transitions of NH₄Br at atmospheric pressure.

Pressure-Temperature Phase Diagram Overview

P-T Phase Diagram of NH4Br



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A simplified P-T phase diagram of NH₄Br showing the triple point.

Experimental Protocols

The study of solid-state phase transitions in **ammonium bromide** relies on several key analytical techniques. Detailed experimental protocols are provided below.

Differential Scanning Calorimetry (DSC)

Foundational & Exploratory



DSC is used to measure the heat flow associated with phase transitions, providing information on transition temperatures and enthalpies.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of finely ground ammonium bromide powder into an aluminum DSC pan.
 - Hermetically seal the pan to prevent sublimation during heating.
 - Prepare an empty, sealed aluminum pan to be used as a reference.
- Instrument Setup:
 - Place the sample and reference pans into the DSC cell.
 - Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to provide a stable thermal atmosphere.
- Thermal Program:
 - Equilibrate the sample at a low temperature, for example, 100 K, to ensure all lowtemperature phases are formed.
 - Heat the sample at a controlled rate, typically 5-10 K/min, to a temperature above the highest expected transition (e.g., 450 K). A slower heating rate can provide better resolution of transitions that are close together.
 - Cool the sample back to the starting temperature at the same rate to observe transitions upon cooling and assess any thermal hysteresis.
- Data Analysis:
 - The onset temperature of an endothermic or exothermic peak in the heat flow curve corresponds to the transition temperature.



• The area under the peak is integrated to determine the enthalpy of the transition (ΔH).

Powder X-ray Diffraction (PXRD)

PXRD is employed to identify the crystal structure of the different phases of **ammonium bromide**.

Methodology:

- Sample Preparation:
 - Finely grind a small amount of ammonium bromide to a uniform powder to ensure random orientation of the crystallites.
 - Mount the powder on a low-background sample holder. For temperature-dependent studies, a specialized heating/cooling stage is required.
- Instrument Setup:
 - Use a diffractometer equipped with a common X-ray source, such as Cu Kα radiation (λ = 1.5406 Å).
 - Set the instrument to collect data over a 2θ range that covers the significant diffraction peaks for ammonium bromide, typically from 10° to 80°.
- Data Collection:
 - For measurements at different temperatures, the sample is heated or cooled to the desired temperature and allowed to equilibrate before starting the scan.
 - Collect the diffraction pattern at a slow scan speed (e.g., 1-2°/min) to obtain good signalto-noise ratio.
- Data Analysis:
 - The positions and intensities of the diffraction peaks are compared to known crystallographic databases to identify the phase.



 Rietveld refinement can be used to determine the lattice parameters and atomic positions for each phase.

Neutron Diffraction

Neutron diffraction is particularly useful for determining the positions of the light hydrogen atoms in the ammonium ion, providing detailed information about its orientation and ordering.

Methodology:

- Sample Preparation:
 - For neutron diffraction, it is highly advantageous to use deuterated ammonium bromide (ND₄Br) to reduce the high incoherent scattering from hydrogen, which can obscure the coherent diffraction peaks.
 - A powdered sample is typically contained in a vanadium can, which is nearly transparent to neutrons.
 - The sample is mounted in a cryostat or furnace to allow for temperature-dependent measurements.
- Instrument Setup:
 - The experiment is performed at a neutron source (nuclear reactor or spallation source).
 - A monochromatic neutron beam of a suitable wavelength (e.g., 1.5-2.5 Å) is used.
- Data Collection:
 - Diffraction patterns are collected at various temperatures corresponding to the different phases of ammonium bromide.
 - Data collection times can be significant to achieve good statistics.
- Data Analysis:



 The analysis is similar to that of PXRD data, with Rietveld refinement being a key tool for extracting detailed structural information, including the orientation of the deuterated ammonium ions.

Conclusion

The phase transitions of **ammonium bromide** are a rich area of study, demonstrating the complex interplay of temperature, pressure, and molecular ordering in the solid state. This guide has provided a detailed overview of the known phases, their thermodynamic properties, and the experimental techniques used to characterize them. The provided data and protocols serve as a valuable resource for researchers and professionals working with this and similar materials, enabling a deeper understanding and control of their physical properties.

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